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Compound of Interest

Compound Name: GO-203 TFA

Cat. No.: B1151391

This technical guide provides an in-depth overview of the preclinical research on GO-203 TFA,
a therapeutic peptide targeting the MUC1-C oncoprotein in breast cancer models. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed experimental protocols, quantitative data summaries, and visualizations of the
underlying molecular mechanisms and experimental workflows.

Introduction to GO-203 TFA and its Target: MUC1-C

Mucin 1 (MUC1) is a heterodimeric glycoprotein that is aberrantly overexpressed in the majority
of human breast cancers. The oncogenic MUC1 C-terminal subunit (MUC1-C) is a
transmembrane protein that integrates signals from the cell surface to the nucleus, driving
cancer cell survival, proliferation, and resistance to therapy. MUC1-C's oncogenic activity is
dependent on its ability to form homodimers.

GO-203 is a cell-penetrating, all D-amino acid peptide inhibitor designed to block the function
of MUC1-C.[1] It consists of a poly-arginine domain for cell entry linked to the sequence
CQCRRKN, which mimics the CQC motif in the MUC1-C cytoplasmic domain.[2][3] By binding
to this motif, GO-203 directly inhibits MUC1-C homodimerization, thereby blocking its
downstream oncogenic signaling.[1][3] A nanoparticle formulation (GO-203/NP) has also been
developed to improve the peptide's pharmacokinetic properties, allowing for sustained release
and less frequent administration.[1][2]

Mechanism of Action and Signhaling Pathways
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GO-203's primary mechanism is the disruption of MUC1-C homodimerization. This event
inhibits a cascade of downstream signaling pathways crucial for breast cancer progression.

MUC1-C Signaling Pathway

MUC1-C acts as a signaling hub. At the cell membrane, it associates with receptor tyrosine
kinases (RTKs) like EGFR and HER2, amplifying their downstream signals through the
PISK/AKT and MEK/ERK pathways.[2] Upon activation, MUC1-C also translocates to the
nucleus, where it interacts with various transcription factors, including NF-kB, STAT3, and [3-
catenin, to promote the expression of genes involved in cell proliferation, survival, and
inflammation. By inhibiting MUC1-C dimerization, GO-203 effectively dampens these pro-
tumorigenic signals. For instance, GO-203 treatment has been shown to downregulate TIGAR
(TP53-induced glycolysis and apoptosis regulator), leading to an increase in reactive oxygen
species (ROS) and a disruption of the cellular redox balance.[1][2]
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Caption: MUC1-C signaling pathway and the inhibitory action of GO-203.
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Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of GO-203 and its hanopatrticle

formulation (GO-203/NP) on breast cancer cell lines in vitro and in vivo.

Table 1: In Vitro Efficacy of GO-203 and GO-203/NP in
Breast Cancer Cell Lines

Treatmen Result (%
. Compoun Concentr . Referenc
Cell Line . Endpoint  Cell
d ation (pM)
Schedule Death)
Single S
GO- Viability
ZR-75-1 7.5 dose on ~40% [2]
203/NP Day 3
Day 0
MDA-MB- Daily for 3 Viability
GO-203 25 ~35% [3]
468 days Day 3
Single .
MDA-MB- GO- Viability
7.5 dose on ~60% [3]
468 203/NP Day 3
Day 0
Daily for 3 Viability ~25% or
BT-20 GO-203 250r3.3 [3]
days Day 3 ~45%
Single o
GO- Viability ~30% or
BT-20 7.50r10 dose on [3]
203/NP Day 3 ~55%
Day 0
Daily forup  Cell Count ~50%
SKBR3 GO-203 5.0 . [4]
to 6 days Day 6 reduction
Daily forup  Cell Count ~60%
BT-474 GO-203 5.0 _ [4]
to 6 days Day 6 reduction

Note: Precise IC50 values for GO-203 TFA in breast cancer cell lines are not consistently

reported in the reviewed literature. The data presented reflects viability at specific

concentrations and time points.
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Table 2: In Vivo Efficacy of GO-203 and GO-203/NP in
Breast Cancer Models

Administr
Tumor Mouse Compoun Dosage ation Referenc
. Outcome
Model Strain d (mgl/kg) Route & e
Schedule
_ Intraperiton  Dose-
Syngeneic
) eal (IP), dependent
Ehrlich GO- 10, 15, or o
Balb/c once inhibition of  [2]
Breast 203/NP 20
weekly for tumor
Tumor
3 weeks growth
Regression
Human Weekly s
_ GO- Not o .
Tumor Nude Mice N administrati  comparabl [1][2]
203/NP Specified )
Xenografts on e to daily
GO0-203
Complete
COLO-205 _
) IP, daily for  tumor
(Colon) Nude Mice  GO-203 18 ) [5]
28 days regression
Xenograft
by Day 28

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate GO-203

TFA.

Cell Viability / Proliferation Assay

This protocol is adapted from standard cell viability assays and specifics mentioned in studies
involving MUC1-C inhibitors.

o Cell Plating: Seed breast cancer cells (e.g., ZR-75-1, MDA-MB-468, SKBR3) in 96-well
plates at a density of 5,000-10,000 cells per well in 100 uL of appropriate culture medium.

Incubate for 24 hours at 37°C and 5% CO:2 to allow for cell attachment.
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e Compound Preparation: Prepare a stock solution of GO-203 TFA in sterile water or PBS.
Create a series of dilutions to achieve the final desired concentrations (e.g., 1 UM to 10 pM).

o Treatment: Remove the culture medium from the wells and add 100 pL of medium containing
the various concentrations of GO-203 or vehicle control. For daily treatment protocols, repeat
this step every 24 hours.

 Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C
and 5% CO:.

 Viability Assessment (MTS Assay Example):

o Add 20 pL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to each
well.

o Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO:z atmosphere.
o Record the absorbance at 490 nm using a 96-well plate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the results as a dose-response curve to determine the relative potency of the
compound.

Western Blot Analysis for MUC1-C Signaling
This protocol details the detection of MUC1-C homodimers and downstream signaling proteins.

e Cell Lysis:

o Culture and treat cells (e.g., ZR-75-1) with GO-203 (e.g., 2.5 uM daily for 3 days) or GO-
203/NP (e.g., 7.5 uM single dose) as required.

o Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

o Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15
minutes at 4°C. Collect the supernatant.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay Kit.

e Sample Preparation:

o For non-reducing conditions (to detect MUC1-C homodimers), mix 20-30 pg of protein with
Laemmli sample buffer without a reducing agent (e.g., B-mercaptoethanol or DTT). Do not
boil the samples.

o For reducing conditions (for all other proteins), mix 20-30 pg of protein with Laemmli
sample buffer containing a reducing agent and boil at 95-100°C for 5 minutes.

o SDS-PAGE: Load the samples onto a 4-15% polyacrylamide gel and perform electrophoresis
until the dye front reaches the bottom of the gel.

» Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with
0.1% Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at
4°C with gentle agitation. Recommended antibodies include:

o

Anti-MUC1-C (for detecting MUC1-C monomer and dimer)
o Anti-phospho-AKT (Ser473)

o Anti-total-AKT

o Anti-phospho-ERK1/2 (Thr202/Tyr204)

o Anti-total-ERK1/2

o Anti-TIGAR

o Anti-B-actin (as a loading control)
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e Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with
an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane three times with TBST. Apply an enhanced
chemiluminescence (ECL) substrate and visualize the protein bands using a
chemiluminescence imaging system.

In Vivo Xenograft Model

This protocol outlines the establishment of a breast cancer xenograft model to test the efficacy
of GO-203.

e Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8
weeks old.

e Cell Preparation and Implantation:

o Harvest human breast cancer cells (e.g., MDA-MB-468) during their logarithmic growth
phase.

o Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10’
cells/mL.

o Mix the cell suspension 1:1 with Matrigel.

o Subcutaneously inject 100 pL of the cell/Matrigel mixture (containing 5 x 10° cells) into the
flank or mammary fat pad of each mouse.

e Tumor Growth and Monitoring:
o Allow tumors to grow to a palpable size (e.g., 100-150 mma3).

o Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor
volume using the formula: Volume = (Length x Width?) / 2.

e Treatment Administration:

o Randomize mice into treatment and control groups (n=5-10 mice per group).
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o For GO-203, administer via intraperitoneal (IP) injection at a dose of approximately 15-20
mg/kg daily.

o For GO-203/NP, administer via IP injection at a dose of 15-20 mg/kg once weekly.

o The control group should receive vehicle injections on the same schedule.

e Endpoint and Analysis:

o

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control
group reach a predetermined size limit.

o

Monitor animal body weight and overall health throughout the study.

[¢]

At the end of the study, euthanize the mice, and excise and weigh the tumors.

[¢]

Calculate the tumor growth inhibition (TGI) percentage.

Mandatory Visualizations
Experimental Workflow Diagram

This diagram illustrates the typical workflow for evaluating GO-203 in preclinical breast cancer
models.
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Caption: Preclinical workflow for GO-203 evaluation in breast cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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